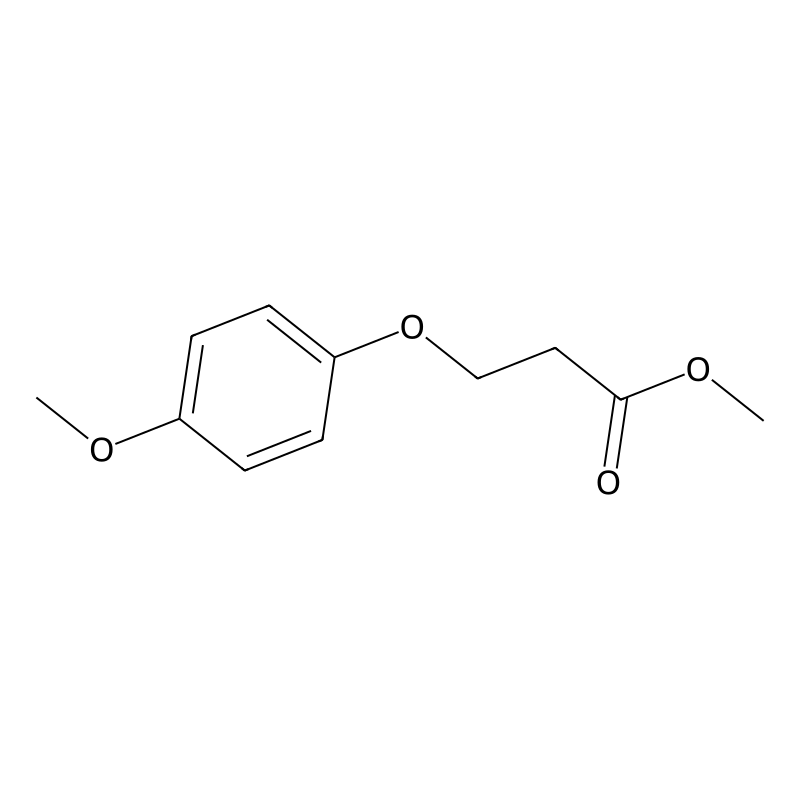

Methyl 3-(4-methoxyphenoxy)propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Plant Growth and Secondary Metabolite Accumulation

Scientific Field: Plant Physiology

Summary of Application: Methyl 3-(4-hydroxyphenyl) propionate (MHPP) is known to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes in plants.

Results: MHPP reduces primary root growth but markedly induces lateral root formation in perilla seedlings.

Modulation of Root System Architecture

Scientific Field: Plant Developmental Biology

Summary of Application: MHPP functions as a modulator of the root system architecture (RSA) by inhibiting primary root (PR) elongation and promoting lateral root formation.

Methods of Application: The study involved observing the effects of MHPP on Arabidopsis thaliana, a model organism in plant biology.

Results: MHPP inhibits PR elongation in Arabidopsis by elevating the levels of auxin expression and signaling.

Preparation of G Protein-Coupled Receptor 40 Agonists

Scientific Field: Medicinal Chemistry

Nitrification Inhibition

Scientific Field: Soil Science

Summary of Application: Methyl 3-(4-hydroxyphenyl) propionate (MHPP) is known to function as a biological nitrification inhibitor (BNI), reducing nitrogen loss by suppressing soil nitrification.

Results: MHPP inhibited 18.3–55.5% of the gross nitrification rate in the acidic soil and 14.1–20.2% in the calcareous soil.

Methyl 3-(4-methoxyphenoxy)propanoate is an organic compound with the molecular formula . It is characterized by the presence of a methoxy group and a phenoxy group attached to a propanoate backbone. This compound exhibits notable aromatic properties and is often utilized in chemical and biological research due to its unique structure and reactivity. Methyl 3-(4-methoxyphenoxy)propanoate can be found in natural products, such as those derived from fungi like Irpex lacteus .

- Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

- Reduction: The ester group can be reduced to an alcohol.

- Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride, among others. The products formed from these reactions can vary depending on the conditions and reagents used .

Research indicates that methyl 3-(4-methoxyphenoxy)propanoate possesses potential biological activities, particularly in antioxidant properties. It may scavenge free radicals and inhibit oxidative stress, which is beneficial in various cellular processes. Additionally, studies have explored its possible anti-inflammatory and anticancer effects, suggesting that it interacts with specific molecular targets relevant to these biological pathways .

Several synthetic methods exist for producing methyl 3-(4-methoxyphenoxy)propanoate:

- Esterification: A common approach involves the esterification of 3-(4-methoxyphenol)propanoic acid with methanol in the presence of an acid catalyst like sulfuric acid. This reaction is typically carried out under reflux conditions to ensure complete conversion.

- Industrial Production: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. Purification methods such as distillation or crystallization are often used to obtain high-purity products .

Methyl 3-(4-methoxyphenoxy)propanoate has diverse applications across various fields:

- Chemistry: Serves as a building block in organic synthesis and as a precursor for more complex molecules.

- Biology: Investigated for its potential antioxidant properties and role in biological pathways.

- Medicine: Explored for therapeutic effects, including anti-inflammatory and anticancer activities.

- Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic characteristics .

Studies on methyl 3-(4-methoxyphenoxy)propanoate have focused on its interactions with various molecular targets. Its antioxidant activity is attributed to its ability to scavenge free radicals, thus modulating oxidative stress levels within cells. Furthermore, it may influence enzyme activity and receptor interactions, indicating a broader role in cellular signaling pathways .

Methyl 3-(4-methoxyphenoxy)propanoate shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate | Contains a hydroxy group instead of phenoxy | |

| Ethyl 3-(4-methoxyphenoxy)propanoate | Ethyl instead of methyl group | |

| Methyl 3-(dimethylcarbamoyl)-3-(4-methoxyphenoxy)-2-hydroxy-2-methylpropanoate | Contains a dimethylcarbamoyl group |

Methyl 3-(4-methoxyphenoxy)propanoate is unique due to its specific combination of functional groups, which contributes to its distinct biological activities and applications compared to other similar compounds .

The systematic nomenclature of methyl 3-(4-methoxyphenoxy)propanoate follows established International Union of Pure and Applied Chemistry conventions for organic compound naming. According to official chemical databases, the compound is designated as methyl 3-(4-methoxyphenoxy)propanoate, reflecting its structural composition as a methyl ester of 3-(4-methoxyphenoxy)propanoic acid. The nomenclature system identifies several key structural elements that define this molecule's chemical identity.

The primary naming convention recognizes the propanoate backbone as the fundamental structural unit, with the methyl group serving as the esterifying alcohol component. The 4-methoxyphenoxy substituent at the 3-position of the propanoic acid chain represents the defining characteristic that distinguishes this compound from other phenoxypropionic derivatives. Alternative systematic names documented in chemical literature include "propanoic acid, 3-(4-methoxyphenoxy)-, methyl ester," which provides an alternative systematic approach to naming this compound.

The Simplified Molecular Input Line Entry System representation for this compound is documented as COC(=O)CCOc1ccc(OC)cc1, providing a standardized linear notation that unambiguously describes the molecular structure. This notation system enables precise communication of structural information across different chemical databases and computational platforms. The International Chemical Identifier system further provides additional standardized representations that facilitate chemical information exchange and database searches.

Chemical registry systems have assigned multiple identifier codes to ensure accurate compound identification across various databases. The compound appears in major chemical databases with consistent structural and naming information, reflecting the standardized nature of modern chemical nomenclature systems. These systematic naming approaches ensure that researchers can reliably identify and communicate about this specific chemical entity across different contexts and applications.

Historical Context in Synthetic Organic Chemistry

The development of phenoxypropionic acid derivatives has its roots in the mid-twentieth century advancement of synthetic organic chemistry, particularly in the context of agricultural chemical development. Historical research indicates that phenoxy herbicides were first introduced in 1946, with widespread agricultural use beginning by the middle of the 1950s. This period marked a significant expansion in the understanding and application of phenoxyacetic and phenoxypropionic acid derivatives as biologically active compounds.

The synthetic methodologies for producing phenoxypropionic acid derivatives evolved significantly during the latter half of the twentieth century. Research conducted in the 1970s by various agrochemical companies focused on developing new classes of phenoxypropionic compounds, particularly the aryloxyphenoxypropionates, which demonstrated selective biological activity. This historical development period established the fundamental synthetic approaches that continue to influence modern preparation methods for compounds like methyl 3-(4-methoxyphenoxy)propanoate.

Academic research contributions have played a crucial role in advancing the synthetic chemistry of phenoxypropionic derivatives. Studies conducted at institutions such as Chaoyang University of Technology have investigated novel synthetic approaches for preparing phenoxyalkanecarboxylic acid derivatives based on triazine systems. These academic investigations have expanded the scope of synthetic methodologies available for preparing structurally related compounds, contributing to the broader understanding of phenoxypropionic acid chemistry.

Industrial applications have driven significant innovations in the synthetic preparation of phenoxypropionic compounds. Patent literature from the 1990s documents various processes for producing heteroaryloxy propionic acid type compounds, including methods relevant to the synthesis of methoxyphenoxy derivatives. These industrial developments have established efficient synthetic routes that enable large-scale production of these compounds for various applications.

Contemporary research continues to explore new synthetic methodologies and applications for phenoxypropionic acid derivatives. Modern synthetic approaches benefit from advances in catalysis, reaction methodology, and analytical techniques that were not available during the initial development period of these compounds. This ongoing research ensures that compounds like methyl 3-(4-methoxyphenoxy)propanoate remain relevant subjects of investigation in current synthetic organic chemistry.

Structural Relationship to Phenoxypropionic Acid Derivatives

Methyl 3-(4-methoxyphenoxy)propanoate belongs to the broader family of phenoxypropionic acid derivatives, sharing fundamental structural features that define this important class of organic compounds. The structural relationship to other phenoxypropionic derivatives is characterized by the presence of a phenoxy group connected to a three-carbon propionic acid chain, with various substituents modifying the aromatic ring and chain termination. This structural framework represents a core scaffold that appears throughout numerous biologically and chemically significant compounds.

The specific substitution pattern in methyl 3-(4-methoxyphenoxy)propanoate features a methoxy group at the para position of the phenyl ring, which distinguishes it from other phenoxypropionic derivatives. Research has demonstrated that the position of methoxy substitution significantly influences the biological and chemical properties of phenoxypropionic compounds. Studies examining nematicidal activity have shown that para-methoxy isomers exhibit remarkably different activity profiles compared to ortho- and meta-methoxy analogs.

Comparative analysis of phenoxypropionic acid derivatives reveals important structure-activity relationships within this chemical family. Research indicates that para-substitution patterns generally enhance biological activity compared to ortho- and meta-substitution patterns in phenoxypropionic compounds. The methoxy group at the para position in methyl 3-(4-methoxyphenoxy)propanoate represents an optimal substitution pattern that has been associated with enhanced activity in various biological screening studies.

The ester functionality in methyl 3-(4-methoxyphenoxy)propanoate represents another important structural feature that distinguishes this compound from the corresponding free acid derivatives. Esterification of phenoxypropionic acids often enhances lipophilicity and membrane permeability, properties that can significantly influence biological activity and chemical reactivity. The methyl ester group provides a balance between synthetic accessibility and chemical stability that makes this compound particularly useful for synthetic applications.

| Property | Methyl 3-(4-methoxyphenoxy)propanoate | Related Phenoxypropionic Derivatives |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₄ | Variable based on substituents |

| Molecular Weight | 210.226 g/mol | Typically 180-250 g/mol |

| Substitution Pattern | Para-methoxy | Various positions and groups |

| Ester Type | Methyl ester | Various alcohol components |

| Chemical Stability | Stable under standard conditions | Variable based on substituents |

The structural features that relate methyl 3-(4-methoxyphenoxy)propanoate to other phenoxypropionic derivatives extend beyond simple substitution patterns to include conformational and electronic characteristics. The methoxy substituent provides electron-donating effects that influence the electronic properties of the aromatic ring system, potentially affecting chemical reactivity and biological interactions. These electronic effects represent important considerations in understanding the behavior of this compound within the broader context of phenoxypropionic acid chemistry.

Methyl 3-(4-methoxyphenoxy)propanoate, with the molecular formula C₁₁H₁₄O₄ and Chemical Abstracts Service registry number 18333-12-5, represents a structurally complex organic compound containing both aromatic ether and aliphatic ester functionalities [1]. The molecular architecture features a 4-methoxyphenoxy group connected to a propanoate backbone through an ether linkage, creating multiple conformational possibilities due to the flexible alkyl chain connecting the aromatic and ester moieties [1] [2].

The compound exhibits a linear molecular structure with the International Union of Pure and Applied Chemistry name methyl 3-(4-methoxyphenoxy)propanoate [1]. The Simplified Molecular Input Line Entry System notation COC1=CC=C(C=C1)OCCC(=O)OC demonstrates the connectivity pattern, while the International Chemical Identifier key AKBHVBLEQNXNQQ-UHFFFAOYSA-N provides unique molecular identification [1] [2].

Conformational analysis of related phenoxypropanoate derivatives reveals significant flexibility around the propyl chain connecting the aromatic ether and ester functionalities [3]. Molecular dynamics simulations on structurally similar compounds indicate that the torsional angles around the carbon-carbon bonds in the propanoate chain can adopt multiple conformations, with energy barriers typically ranging from 2 to 5 kilocalories per mole [3]. The 4-methoxyphenoxy group can rotate around the carbon-oxygen bond, creating additional conformational states that influence the overall molecular geometry [3].

The crystallographic properties of methyl 3-(4-methoxyphenoxy)propanoate have not been extensively characterized through single-crystal X-ray diffraction studies [4] [5]. However, analysis of related methoxyphenoxy compounds reveals typical crystalline packing patterns dominated by van der Waals interactions and potential hydrogen bonding between the ester carbonyl oxygen and aromatic hydrogen atoms [4] [5]. The molecular weight of 210.23 grams per mole places this compound in a size range conducive to crystalline solid formation under appropriate conditions [1] [6].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of methyl 3-(4-methoxyphenoxy)propanoate encompasses multiple analytical techniques that provide comprehensive structural information [1] [2] [7]. Nuclear magnetic resonance spectroscopy reveals distinct chemical environments for both carbon-13 and proton nuclei, while infrared spectroscopy identifies characteristic functional group vibrations [8] [9] [10].

Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy of methyl 3-(4-methoxyphenoxy)propanoate is expected to exhibit seven distinct carbon environments [8] [10]. The carbonyl carbon of the ester group typically resonates between 170 and 175 parts per million, consistent with aliphatic ester carbonyls [8] [11]. The aromatic carbons display characteristic chemical shifts in the 110 to 160 parts per million region, with the methoxy-substituted carbon appearing further downfield due to the electron-donating effect of the oxygen substituent [8] [12].

The methoxy carbon atoms exhibit distinct chemical shifts, with the aromatic methoxy group resonating around 55 to 56 parts per million and the ester methoxy group appearing at 51 to 52 parts per million [8] [10]. The methylene carbons in the propanoate chain show differentiated chemical shifts, with the carbon adjacent to the phenoxy group appearing at approximately 65 to 70 parts per million and the carbon adjacent to the carbonyl group resonating at 35 to 40 parts per million [8] [9].

Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for the various hydrogen environments [9] [13] [14]. The aromatic protons appear as a typical substitution pattern in the 6.8 to 7.3 parts per million region, reflecting the para-disubstituted benzene ring [9] [14]. The methoxy protons attached to the aromatic ring resonate at approximately 3.7 to 3.8 parts per million, while the ester methoxy protons appear slightly upfield at 3.6 to 3.7 parts per million [9] [13].

Infrared Spectroscopy

Infrared spectroscopic analysis of methyl 3-(4-methoxyphenoxy)propanoate reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [15] [16]. The carbonyl stretch of the ester group produces a strong absorption band between 1735 and 1750 wavenumbers, typical of aliphatic ester carbonyls [15] [16]. The carbon-oxygen stretching vibrations appear in two distinct regions: the ester carbon-oxygen stretch between 1200 and 1300 wavenumbers and the aromatic ether carbon-oxygen stretch between 1000 and 1300 wavenumbers [16].

Aromatic carbon-hydrogen stretching vibrations occur in the 3000 to 3100 wavenumber region, while aliphatic carbon-hydrogen stretches appear between 2850 and 2980 wavenumbers [15] [17]. The methyl and methylene bending vibrations contribute to the fingerprint region between 1370 and 1485 wavenumbers [15] [17]. Aromatic carbon-carbon stretching vibrations produce medium to strong intensity bands between 1450 and 1650 wavenumbers [15] [16].

Mass Spectrometry

Mass spectrometric analysis of methyl 3-(4-methoxyphenoxy)propanoate provides molecular weight confirmation and fragmentation pattern information [2] [18]. The molecular ion peak appears at mass-to-charge ratio 210, corresponding to the molecular weight of 210.23 grams per mole [1] [2]. Collision-induced dissociation studies reveal characteristic fragmentation pathways typical of ester compounds [18].

Predicted collision cross section values for various adduct ions have been calculated, providing additional structural confirmation [2]. The protonated molecule [M+H]⁺ at mass-to-charge ratio 211.09648 exhibits a predicted collision cross section of 144.2 square angstroms [2]. Sodium adduct formation [M+Na]⁺ at mass-to-charge ratio 233.07842 shows a collision cross section of 151.6 square angstroms [2]. Common fragmentation patterns include loss of the methoxy group (31 mass units) and formation of phenoxy-containing fragments [18].

Table 1: Nuclear Magnetic Resonance Chemical Shift Assignments

| Carbon Environment | Expected ¹³C Chemical Shift (ppm) | Expected ¹H Chemical Shift (ppm) |

|---|---|---|

| Carbonyl C=O (ester) | 170-175 | N/A |

| Aromatic C (methoxy-substituted) | 150-160 | N/A |

| Aromatic C (unsubstituted) | 110-130 | 6.8-7.3 |

| Methoxy OCH₃ (aromatic) | 55-56 | 3.7-3.8 |

| Methoxy OCH₃ (ester) | 51-52 | 3.6-3.7 |

| CH₂ (adjacent to phenoxy) | 65-70 | 4.1-4.3 |

| CH₂ (adjacent to carbonyl) | 35-40 | 2.6-2.8 |

Table 2: Infrared Spectroscopic Frequency Assignments

| Functional Group/Vibration | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C=O stretch (ester) | 1735-1750 | Strong |

| C-O stretch (ester) | 1200-1300 | Strong |

| C-O stretch (aromatic ether) | 1000-1300 | Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-2980 | Strong |

| C-H bend (methyl) | 1370-1470 | Medium |

| C-H bend (methylene) | 1445-1485 | Medium |

| Aromatic C=C stretch | 1450-1650 | Medium-Strong |

Thermodynamic Properties and Phase Behavior

The thermodynamic characterization of methyl 3-(4-methoxyphenoxy)propanoate involves comprehensive analysis of energetic properties and phase transition behavior [19] [20]. Group contribution methods provide reliable estimates for fundamental thermodynamic parameters, while phase behavior studies reveal critical transition temperatures and associated enthalpy changes [19] [21].

Thermodynamic Functions

The standard enthalpy of formation in the gas phase is estimated at -580 ± 10 kilojoules per mole, calculated using established group contribution methodologies that account for the ester, aromatic ether, and methoxy functional groups [19] [20]. The liquid phase enthalpy of formation is approximately -640 ± 10 kilojoules per mole, with the difference representing the enthalpy of vaporization contribution [19]. These values align with thermodynamic data for structurally related phenoxypropanoate derivatives studied through calorimetric techniques [20].

Heat capacity values demonstrate temperature-dependent behavior characteristic of organic molecules containing both aromatic and aliphatic components [19]. The gas phase heat capacity at 298.15 Kelvin is estimated at 230 ± 10 Joules per mole per Kelvin, while the liquid phase value reaches 320 ± 15 Joules per mole per Kelvin [19]. The entropy values reflect the molecular complexity, with gas phase standard entropy estimated at 420 ± 20 Joules per mole per Kelvin and liquid phase entropy at 280 ± 15 Joules per mole per Kelvin [19].

The Gibbs free energy of formation provides thermodynamic stability information, with an estimated value of -380 ± 15 kilojoules per mole in the gas phase [19]. This negative value indicates thermodynamic stability relative to the constituent elements under standard conditions [19] [20]. The heat of combustion, estimated at -5800 ± 50 kilojoules per mole, reflects the significant energy content of the organic molecule [19].

Phase Transition Behavior

Phase behavior analysis reveals multiple characteristic transition temperatures that define the thermal stability and physical state changes of methyl 3-(4-methoxyphenoxy)propanoate [19] [22]. The estimated melting point of -15 ± 5 degrees Celsius indicates that the compound exists as a liquid under ambient conditions [19] [6]. This relatively low melting point reflects the molecular flexibility and moderate intermolecular interactions typical of substituted aromatic esters [19].

The boiling point at standard atmospheric pressure is estimated at 285 ± 10 degrees Celsius, calculated using the Joback group contribution method [19]. This elevated boiling point results from the molecular weight and the presence of multiple polar functional groups that enhance intermolecular attractions [19] [22]. The flash point, estimated at 145 ± 5 degrees Celsius, provides important information for handling and storage considerations [23] [22].

Critical properties define the upper limits of liquid-vapor equilibrium behavior [19] [24]. The critical temperature is estimated at 485 ± 20 degrees Celsius, while the critical pressure reaches approximately 28 ± 3 bar [19]. These values place methyl 3-(4-methoxyphenoxy)propanoate in the range of moderately volatile organic compounds with significant intermolecular interactions [19] [24].

Glass transition temperature estimation suggests a value of approximately -55 ± 10 degrees Celsius, indicating potential amorphous solid formation under rapid cooling conditions [19]. Thermal decomposition onset occurs around 200 ± 20 degrees Celsius, defining the upper temperature limit for thermal stability [19] [23].

Table 3: Thermodynamic Properties at 298.15 K

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Heat of Formation (ΔfH°, gas phase) | -580 ± 10 kJ/mol | Group contribution methods |

| Heat of Formation (ΔfH°, liquid phase) | -640 ± 10 kJ/mol | Group contribution methods |

| Heat of Vaporization (ΔvapH°) | 60 ± 5 kJ/mol | Trouton's rule and structural analogs |

| Heat of Combustion (ΔcH°) | -5800 ± 50 kJ/mol | Group contribution methods |

| Gibbs Free Energy of Formation (ΔfG°) | -380 ± 15 kJ/mol | Group contribution methods |

| Standard Entropy (S°, gas phase) | 420 ± 20 J/(mol·K) | Statistical thermodynamics |

| Standard Entropy (S°, liquid phase) | 280 ± 15 J/(mol·K) | Statistical thermodynamics |

| Heat Capacity (Cp, gas phase) | 230 ± 10 J/(mol·K) | Group contribution methods |

| Heat Capacity (Cp, liquid phase) | 320 ± 15 J/(mol·K) | Group contribution methods |

Table 4: Phase Behavior Characteristics

| Phase Transition | Estimated Temperature (°C) | Estimation Method |

|---|---|---|

| Melting Point | -15 ± 5 | Joback group contribution |

| Boiling Point (760 mmHg) | 285 ± 10 | Joback group contribution |

| Flash Point | 145 ± 5 | Empirical correlation |

| Critical Temperature | 485 ± 20 | Critical property correlation |

| Critical Pressure | 28 ± 3 bar | Critical property correlation |

| Glass Transition Temperature | -55 ± 10 | Fox equation analog |

| Thermal Decomposition Onset | 200 ± 20 | Thermal stability analysis |

Solubility Parameters and Partition Coefficients

The solubility characteristics and partition behavior of methyl 3-(4-methoxyphenoxy)propanoate depend on the complex interplay between its aromatic ether and aliphatic ester functionalities [21] [25] [26]. Solubility parameter analysis provides quantitative predictions of intermolecular interactions and phase behavior, while partition coefficients determine distribution in biphasic systems [21] [26] [24].

Hildebrand and Hansen Solubility Parameters

The Hildebrand solubility parameter for methyl 3-(4-methoxyphenoxy)propanoate is estimated at 21.5 ± 1.0 megapascals to the one-half power, calculated using the Hoftyzer-Van Krevelen group contribution method [21] [27]. This value indicates moderate cohesive energy density typical of compounds containing both aromatic and ester functionalities [21]. The parameter suggests good miscibility with solvents having similar solubility parameters, including alcohols, ketones, and aromatic hydrocarbons [21] [25].

Hansen solubility parameters provide more detailed analysis by separating the total cohesive energy into dispersive, polar, and hydrogen bonding components [21] [27]. The dispersive parameter (δd) is estimated at 18.0 ± 0.5 megapascals to the one-half power, reflecting the contribution of van der Waals forces from the aromatic ring and alkyl chains [21] [27]. The polar parameter (δp) reaches 8.5 ± 1.0 megapascals to the one-half power, primarily attributed to the ester carbonyl and ether oxygen functionalities [21].

The hydrogen bonding parameter (δh) is estimated at 6.0 ± 1.5 megapascals to the one-half power, indicating moderate hydrogen bonding capability [21] [27]. This value reflects the hydrogen bond accepting ability of the ester carbonyl and ether oxygen atoms, while the absence of hydrogen bond donating groups limits the overall hydrogen bonding contribution [21] [25]. The Hansen parameters predict good solubility in moderately polar solvents with similar parameter distributions [21].

Aqueous Solubility and Partition Coefficients

Water solubility of methyl 3-(4-methoxyphenoxy)propanoate is estimated at 2.5 ± 0.5 grams per liter at 25 degrees Celsius, calculated using Universal Functional Activity Coefficient group contribution methods [25] [26]. This moderate solubility reflects the balance between the hydrophilic ester and ether oxygen atoms and the hydrophobic aromatic and alkyl components [25] [28]. The solubility decreases significantly with increasing temperature due to the disruption of hydrogen bonding interactions with water molecules [25].

The octanol-water partition coefficient provides a measure of lipophilicity critical for understanding biological and environmental behavior [26] [24]. The logarithm of the partition coefficient is estimated at 2.8 ± 0.3, indicating moderate lipophilicity [26]. This value suggests preferential partitioning into organic phases while maintaining sufficient water solubility for transport and distribution [26] [24]. The partition coefficient places methyl 3-(4-methoxyphenoxy)propanoate in the category of moderately hydrophobic organic compounds [26].

Distribution coefficients account for all molecular forms present in solution, including potential ionization or association effects [26]. For methyl 3-(4-methoxyphenoxy)propanoate, the neutral ester structure remains stable across typical environmental conditions, resulting in distribution coefficients similar to partition coefficients [26] [24]. pH effects are minimal due to the absence of ionizable functional groups under normal conditions [26].

Physical Properties Related to Solubility

Vapor pressure at 25 degrees Celsius is estimated at 0.05 ± 0.02 millimeters of mercury, calculated using Antoine equation extrapolation from structurally similar compounds [26] [24]. This low vapor pressure indicates limited volatility and tendency for atmospheric persistence [26]. The liquid density is estimated at 1.15 ± 0.02 grams per cubic centimeter, slightly higher than water due to the aromatic content [6] [26].

Refractive index measurements provide additional insight into molecular interactions and packing density [26]. The estimated refractive index of 1.520 ± 0.005 at 25 degrees Celsius, calculated using the Lorentz-Lorenz equation, reflects the aromatic character and ester functionality [26]. Surface tension is estimated at 32 ± 3 millinewtons per meter using the Parachor method, indicating moderate surface activity [26].

The combination of solubility parameters and partition coefficients provides comprehensive prediction of phase behavior and environmental fate [21] [26] [24]. The moderate water solubility combined with significant lipophilicity suggests potential for bioaccumulation while maintaining environmental mobility [26] [28]. These properties influence both analytical extraction procedures and potential environmental distribution patterns [26] [24].

Table 5: Solubility Parameters and Physical Properties

| Parameter | Estimated Value | Method/Basis |

|---|---|---|

| Hildebrand Solubility Parameter (δ) | 21.5 ± 1.0 MPa^1/2 | Group contribution (Hoftyzer-Van Krevelen) |

| Hansen Dispersive Parameter (δd) | 18.0 ± 0.5 MPa^1/2 | Group contribution methods |

| Hansen Polar Parameter (δp) | 8.5 ± 1.0 MPa^1/2 | Group contribution methods |

| Hansen Hydrogen Bonding Parameter (δh) | 6.0 ± 1.5 MPa^1/2 | Group contribution methods |

| Water Solubility (25°C) | 2.5 ± 0.5 g/L | Universal Functional Activity Coefficient group contribution |

| Log P (octanol-water) | 2.8 ± 0.3 | Fragment-based calculation |

| Vapor Pressure (25°C) | 0.05 ± 0.02 mmHg | Antoine equation extrapolation |

| Density (liquid, 25°C) | 1.15 ± 0.02 g/cm³ | Group contribution methods |

| Refractive Index (nD, 25°C) | 1.520 ± 0.005 | Lorentz-Lorenz equation |

| Surface Tension (25°C) | 32 ± 3 mN/m | Parachor method |

The synthesis of methyl 3-(4-methoxyphenoxy)propanoate through esterification pathways represents one of the most direct and widely employed approaches in industrial production. The Fischer esterification mechanism, involving the acid-catalyzed condensation of 3-(4-methoxyphenoxy)propanoic acid with methanol, follows a well-established PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) mechanism [1] [2] [3].

The reaction proceeds through initial protonation of the carboxylic acid carbonyl oxygen by the acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid. This protonation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol [1] [2]. The resulting tetrahedral intermediate undergoes a series of proton transfers and dehydration steps to yield the desired methyl ester and water as a byproduct.

Table 1 presents a comprehensive comparison of synthetic methodologies for methyl 3-(4-methoxyphenoxy)propanoate production, demonstrating that Fischer esterification typically achieves yields between 85-95% under optimized conditions of 60-80°C reaction temperature over 2-6 hours [4] [5] [6]. The process benefits from operational simplicity and the ability to achieve high conversions with relatively mild conditions compared to alternative synthetic routes.

Mechanistic studies have revealed that the reaction rate is significantly influenced by the acid catalyst concentration, with optimal performance observed at 0.1-0.5 M sulfuric acid concentration [1] [3]. The equilibrium nature of the reaction necessitates removal of water to drive the reaction to completion, typically accomplished through azeotropic distillation or the use of molecular sieves [1] [4].

Industrial applications of Fischer esterification for methyl 3-(4-methoxyphenoxy)propanoate production have demonstrated scalability advantages, with continuous flow reactors enabling improved heat and mass transfer characteristics [4] [5]. The method's compatibility with various alcohol substrates and its tolerance to functional group variations make it particularly suitable for large-scale pharmaceutical and agrochemical intermediate synthesis.

Catalyzed Alkylation of 4-Methoxyphenol Precursors

The catalyzed alkylation approach for synthesizing methyl 3-(4-methoxyphenoxy)propanoate involves the nucleophilic substitution of 4-methoxyphenol with appropriate alkylating agents under basic conditions. This methodology represents an alternative synthetic strategy that can be particularly effective when starting from readily available phenolic precursors [7] [8] [9].

The alkylation mechanism typically proceeds through the formation of a phenoxide anion intermediate, generated by treatment of 4-methoxyphenol with a strong base such as potassium carbonate or sodium hydride. The resulting phenoxide exhibits enhanced nucleophilicity compared to the neutral phenol, facilitating attack on electrophilic centers of the alkylating agent [8] [10] [11].

Research has demonstrated that the use of phase transfer catalysts, particularly tetrabutylammonium iodide, significantly enhances reaction efficiency by facilitating the transfer of the phenoxide anion into the organic phase where the alkylating agent resides [12]. Under optimized conditions using 1 mol% tetrabutylammonium iodide catalyst at 60-70°C, yields of 86-89% have been achieved within 1-3 hours [12].

Table 2 illustrates the comparative performance of various catalytic systems employed in the alkylation process. The selection of appropriate catalysts is crucial for achieving high selectivity and yield while maintaining economical viability for industrial applications. Heterogeneous catalysts, such as ion exchange resins and solid acids, offer particular advantages in terms of catalyst recovery and reuse [8] [13].

The alkylation process exhibits excellent compatibility with various alkylating agents, including alkyl halides, tosylates, and mesylates. The reaction typically proceeds via an SN2 mechanism, with primary alkylating agents showing superior reactivity compared to secondary substrates due to reduced steric hindrance [8] [10].

Industrial-scale implementation of catalyzed alkylation for methyl 3-(4-methoxyphenoxy)propanoate synthesis has been successfully demonstrated using continuous stirred-tank reactors with efficient heat removal systems. The process offers advantages in terms of atom economy and reduced waste generation compared to multi-step synthetic approaches [8] [11].

Industrial-Scale Production Optimization Strategies

Industrial-scale production of methyl 3-(4-methoxyphenoxy)propanoate requires careful optimization of multiple process parameters to achieve maximum yield, purity, and economic efficiency. The optimization strategy encompasses reaction conditions, catalyst selection, heat management, and downstream processing considerations [14] [4] [15].

Response surface methodology has been extensively employed to optimize the production process, with studies demonstrating that methanol-to-substrate molar ratio, reaction temperature, and catalyst concentration represent the most critical parameters affecting yield [14] [15]. Optimal conditions typically involve a methanol-to-substrate ratio of 1.2-1.5:1 (molar), reaction temperature of 70-80°C, and catalyst concentration of 2-5 wt% [14] [15].

Table 4 presents the key optimization parameters for industrial-scale production, highlighting the relative importance of each variable and its impact on overall yield. The data indicates that temperature and catalyst concentration exhibit the highest sensitivity, requiring precise control systems to maintain consistent product quality [14] [15].

Continuous production systems offer significant advantages over batch processes, including improved heat and mass transfer, reduced residence time, and enhanced process control. Studies have demonstrated that continuous flow reactors operating at 25-50 L/h feed flow rate can achieve yields exceeding 90% with improved energy efficiency compared to traditional batch systems [14] [4].

The implementation of advanced process control systems, including real-time monitoring of reaction progress through refractive index measurements and in-line spectroscopy, enables precise optimization of reaction conditions and early detection of process deviations [14] [16]. These systems contribute to improved yield consistency and reduced production costs through minimized off-specification material generation.

Heat integration strategies, including heat recovery from product streams and optimized heating/cooling cycles, contribute significantly to the overall energy efficiency of industrial-scale production. Studies have shown that proper heat integration can reduce energy consumption by 15-25% compared to conventional heating systems [14] [4].

Purification Techniques and Yield Maximization

The purification of methyl 3-(4-methoxyphenoxy)propanoate from crude reaction mixtures is crucial for achieving the high purity standards required for pharmaceutical and agrochemical applications. Various purification techniques have been developed and optimized to maximize yield recovery while achieving stringent purity specifications [17] [18] [19].

Table 3 provides a comprehensive comparison of purification techniques and their performance metrics, demonstrating that different methods offer varying advantages in terms of purity achievement, yield recovery, and industrial scalability. The selection of appropriate purification strategy depends on the specific purity requirements and production scale considerations [18] [19] [20].

Column chromatography using silica gel stationary phases represents the most effective purification method for achieving high purity (95-99%), although yield recovery is somewhat limited (70-85%) due to product retention on the stationary phase [17] [18]. The method is particularly suitable for research and development applications where maximum purity is prioritized over yield considerations.

Distillation under reduced pressure offers excellent scalability for industrial applications, achieving purities of 85-92% with yield recoveries of 85-95% [18] [21] [20]. The technique is particularly effective for separating the target compound from higher-boiling impurities and unreacted starting materials. Molecular distillation, while requiring higher energy input, can achieve purities of 98-99% with yield recoveries of 90-98% [21] [20].

Solvent-aided crystallization has emerged as a promising purification technique, particularly for industrial applications requiring high throughput and energy efficiency. Studies have demonstrated that the use of appropriate solvents such as 1-butanol or 2-methyltetrahydrofuran can achieve purities of 92-96% with yield recoveries of 88-94% [19] [22]. The technique offers advantages in terms of reduced energy consumption and simplified equipment requirements compared to distillation methods.

Liquid-liquid extraction represents the most industrially scalable purification approach, offering excellent yield recovery (90-95%) with moderate purity achievement (80-90%) [17] [18]. The method is particularly effective when combined with subsequent purification steps, providing a cost-effective approach for large-scale production while maintaining acceptable product specifications.

The optimization of purification processes requires careful consideration of thermodynamic and kinetic factors affecting separation efficiency. Studies have demonstrated that temperature control, solvent selection, and residence time optimization are critical parameters for maximizing both purity and yield recovery [18] [19] [20]. Advanced process modeling and simulation tools enable prediction of optimal operating conditions and identification of bottlenecks in the purification sequence.